7-Chloro-8-methylquinoline-2-carboxylic acid
Description
7-Chloro-8-methylquinoline-2-carboxylic acid is a substituted quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 8, and a carboxylic acid moiety at position 2 on the quinoline backbone. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is utilized in the preparation of quinolone antibiotics, as demonstrated by its reaction with DL-valine to form a substituted amide derivative . Its structural features, such as electron-withdrawing (Cl) and electron-donating (CH₃) groups, influence its reactivity and binding properties, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
7-chloro-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-8(12)4-2-7-3-5-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXKPSGNPVCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methylquinoline-2-carboxylic acid typically involves the cyclization of 2-methyl-3-chloroaniline with acrolein. This reaction is carried out under controlled conditions to ensure the formation of the desired quinoline derivative . The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of 7-Chloro-8-methylquinoline-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Chloro-8-methylquinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H8ClNO2. It is known for a chemical structure that includes a chloro group at the 7th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring.
Scientific Research Applications
7-Chloro-8-methylquinoline-2-carboxylic acid has several applications in scientific research:
- Chemistry Used as a building block for synthesizing more complex quinoline derivatives.
- Biology Studied for its potential antimicrobial and anticancer properties.
- Medicine Investigated for its role in developing new therapeutic agents.
- Industry Utilized in the synthesis of agrochemicals and materials with specific properties.
7-Chloro-8-methylquinoline-2-carboxylic acid has garnered attention in scientific research due to its diverse biological activities and exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest for medicinal chemistry and pharmacology. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, which include the ability to interact with various molecular targets in biological systems.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition The compound can inhibit key enzymes involved in DNA synthesis, such as bacterial DNA gyrase and topoisomerase, leading to antimicrobial activity.
- Cellular Interference It disrupts cellular processes, potentially inducing apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties and has been shown to be effective against various bacterial strains. The compound could serve as a lead structure for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also demonstrated promising anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Case Studies and Research Findings
- Antimicrobial Efficacy Study A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Mechanism Exploration Another research article explored the anticancer properties of this compound, revealing that it inhibits tumor growth in xenograft models by modulating the expression of genes involved in apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, leading to antimicrobial activity .
Comparison with Similar Compounds
7-Chloro-8-methylquinoline-3-carboxylic Acid
- Molecular Formula: C₁₁H₈ClNO₂
- Key Differences : The carboxylic acid group is at position 3 instead of position 2.
- Properties : This positional isomer exhibits distinct electronic properties due to altered conjugation patterns. Computational data predict a pKa of 0.81 ± 0.10, suggesting higher acidity compared to the 2-carboxylic acid derivative .
3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac)
- Molecular Formula: C₁₀H₅Cl₂NO₂
- Properties : Crystallographic studies reveal π–π stacking (3.31 Å interplanar distance) and O–H⋯N hydrogen bonding, which enhance stability and influence herbicidal activity .
- Applications : Widely used as a herbicide (trade name: quinclorac) due to its auxin-mimicking effects.
Substituent Modifications on the Quinoline Core
7-Chloro-2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid
- Molecular Formula: C₁₈H₁₄ClNO₃
- Key Differences : A 3-methoxyphenyl group at position 2 and carboxylic acid at position 3.
- Properties : Predicted boiling point of 491.5 ± 45.0 °C and density of 1.327 g/cm³, indicating higher hydrophobicity compared to the 2-carboxylic acid derivative .
- Applications : Investigated for photosynthesis inhibition, likely due to interactions with photosystem II .
7-Chloro-2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic Acid
- Molecular Formula: C₁₉H₁₆ClNO₂
- Key Differences : A 4-ethylphenyl substituent at position 2.
- Properties : Molecular weight of 325.8 g/mol and purity of 95%, with storage stability at room temperature .
Functional Group Replacements
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid
- Molecular Formula: C₁₆H₁₃ClNO₃
- Key Differences : A 5-methylfuryl group replaces the phenyl ring at position 2.
- Properties : CAS 725687-87-6; polar furan moiety may enhance solubility in organic solvents .
- Applications : Marketed for medicinal purposes, though mechanistic details remain undisclosed .
7-Chloro-3-methylquinoline-8-carboxylic Acid (Quinmerac)
- Molecular Formula: C₁₁H₈ClNO₂
- Key Differences : Carboxylic acid at position 8 and methyl at position 3.
- Properties : Herbicidal agent (trade name: Bas 518) with auxin-like activity, targeting broadleaf weeds .
- Applications : Agricultural use, highlighting the critical role of substituent positioning in bioactivity.
Comparative Data Table
Key Findings and Implications
- Substituent Position : The position of the carboxylic acid group (C2 vs. C3 vs. C8) significantly alters electronic properties and biological activity. For example, quinclorac (C8-COOH) and quinmerac (C8-COOH) exhibit herbicidal effects, while C2-COOH derivatives are intermediates in antibiotic synthesis .
- Functional Groups : Electron-withdrawing groups (e.g., Cl) enhance stability and binding to biological targets, whereas hydrophobic substituents (e.g., ethylphenyl) improve membrane permeability .
- Structural Rigidity : π–π stacking and hydrogen bonding in crystalline states (e.g., quinclorac) correlate with prolonged environmental persistence and efficacy .
Biological Activity
7-Chloro-8-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention in scientific research due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest for medicinal chemistry and pharmacology.
- Chemical Formula : C₁₁H₈ClNO₃
- Molecular Weight : 239.64 g/mol
- IUPAC Name : 7-Chloro-8-methylquinoline-2-carboxylic acid
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, which include the ability to interact with various molecular targets in biological systems.
7-Chloro-8-methylquinoline-2-carboxylic acid primarily exerts its biological effects through:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA synthesis, such as bacterial DNA gyrase and topoisomerase, leading to antimicrobial activity.
- Cellular Interference : It disrupts cellular processes, potentially inducing apoptosis in cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
Research indicates that 7-Chloro-8-methylquinoline-2-carboxylic acid possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
The compound has also demonstrated promising anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The mechanism of action involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on the efficacy of 7-Chloro-8-methylquinoline-2-carboxylic acid against multidrug-resistant bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Mechanism Exploration : Another research article explored the anticancer properties of this compound, revealing that it inhibits tumor growth in xenograft models by modulating the expression of genes involved in apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
